molecular formula C16H18O6 B11825429 2-Naphthylb-D-mannopyranoside

2-Naphthylb-D-mannopyranoside

Cat. No.: B11825429
M. Wt: 306.31 g/mol
InChI Key: XCWQLPZEAPGDDX-RBGFHDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthylb-D-mannopyranoside is a chromogenic substrate specifically designed for the detection and quantification of β-mannosidase enzyme activity. Upon hydrolysis by β-mannosidase, this substrate releases a colored product, 2-naphthol, which can be easily monitored spectrophotometrically . The compound has a molecular formula of C16H18O6 and a molecular weight of 306.31 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthylb-D-mannopyranoside typically involves the glycosylation of 2-naphthol with a mannose derivative. The reaction is carried out under acidic or basic conditions, depending on the specific glycosyl donor used. Commonly, the reaction is catalyzed by Lewis acids such as boron trifluoride etherate or by using silver salts as promoters.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthylb-D-mannopyranoside undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by β-mannosidase, leading to the release of 2-naphthol.

    Oxidation: The naphthyl group can undergo oxidation to form quinones.

    Substitution: The hydroxyl groups on the mannose moiety can participate in substitution reactions.

Common Reagents and Conditions

    Hydrolysis: β-mannosidase enzyme under physiological conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Hydrolysis: 2-naphthol and D-mannose.

    Oxidation: Naphthoquinones.

    Substitution: Various substituted mannopyranosides.

Scientific Research Applications

2-Naphthylb-D-mannopyranoside is widely used in scientific research for:

Mechanism of Action

The primary mechanism of action for 2-Naphthylb-D-mannopyranoside involves its hydrolysis by β-mannosidase. The enzyme cleaves the glycosidic bond, releasing 2-naphthol, which can be detected spectrophotometrically. This reaction is used to quantify β-mannosidase activity in various samples .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthyl β-D-glucopyranoside: Similar in structure but with a glucose moiety instead of mannose.

    4-Nitrophenyl β-D-mannopyranoside: Another substrate for β-mannosidase but releases 4-nitrophenol upon hydrolysis.

Uniqueness

2-Naphthylb-D-mannopyranoside is unique due to its specific use in detecting β-mannosidase activity and the ease of monitoring the reaction product, 2-naphthol, spectrophotometrically. This makes it a valuable tool in biochemical assays and research .

Properties

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-6-(hydroxymethyl)-4-naphthalen-1-yloxyoxane-2,3,5-triol

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)15(14(19)16(20)22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m1/s1

InChI Key

XCWQLPZEAPGDDX-RBGFHDKUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H](O[C@H]([C@H]3O)O)CO)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(OC(C3O)O)CO)O

Origin of Product

United States

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